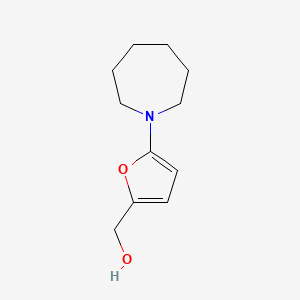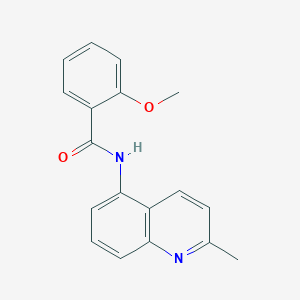![molecular formula C14H18ClN B14867453 (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Chlorophenyl)spiro[33]heptan-2-yl)methanamine is a chemical compound characterized by a spirocyclic structure, which includes a spiro[33]heptane core attached to a 4-chlorophenyl group and a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine typically involves the formation of the spirocyclic core followed by the introduction of the 4-chlorophenyl group and the methanamine moiety. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diene or a cycloalkane derivative.
Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the spirocyclic core is reacted with a 4-chlorobenzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Methanamine Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or reduced spirocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Pyridin-2-yl)spiro[3.3]heptan-2-yl)methanamine: This compound features a pyridine ring instead of a chlorophenyl group, leading to different chemical and biological properties.
(2-(4-Methylphenyl)spiro[3.3]heptan-2-yl)methanamine:
Uniqueness
(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of new pharmaceuticals or materials.
Propiedades
Fórmula molecular |
C14H18ClN |
|---|---|
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)spiro[3.3]heptan-2-yl]methanamine |
InChI |
InChI=1S/C14H18ClN/c15-12-4-2-11(3-5-12)14(10-16)8-13(9-14)6-1-7-13/h2-5H,1,6-10,16H2 |
Clave InChI |
KHNHSUMWTHZJMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(C2)(CN)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


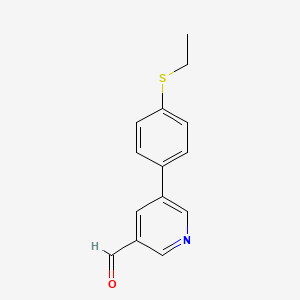
![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)
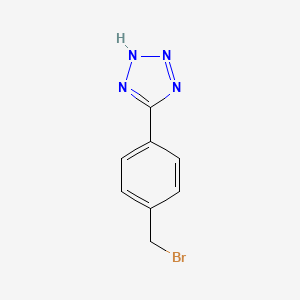



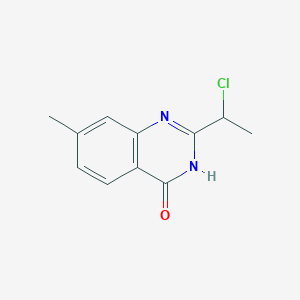
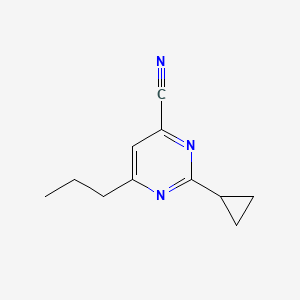
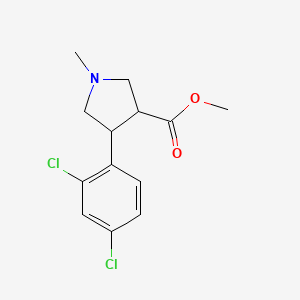

![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
